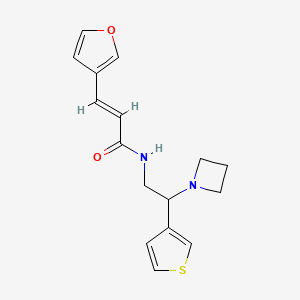

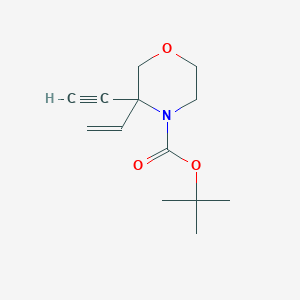

Tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

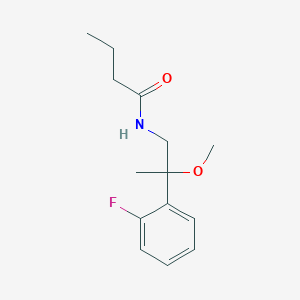

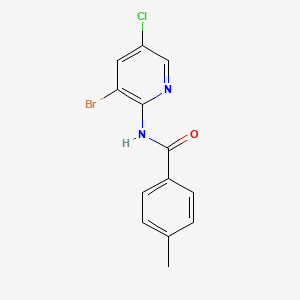

Tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate is a chemical compound with the CAS Number: 2551119-05-0 . It has a molecular weight of 237.3 and is typically stored at 4 degrees Celsius . The compound is an oil in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 3-ethynyl-3-vinylmorpholine-4-carboxylate . The InChI Code for this compound is 1S/C13H19NO3/c1-6-13 (7-2)10-16-9-8-14 (13)11 (15)17-12 (3,4)5/h1,7H,2,8-10H2,3-5H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

Tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate is an oil in its physical form . It has a molecular weight of 237.3 . The compound is typically stored at 4 degrees Celsius . Unfortunately, additional physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis of Anticancer Drugs Tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate is an important intermediate in the synthesis of small molecule anticancer drugs. Its synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, resulting in compounds that are essential for the development of new cancer therapies (Zhang, Ye, Xu, & Xu, 2018).

Lanthanide Coordination Polymers This compound has been used in the synthesis of lanthanide coordination polymers, which are characterized for their luminescence properties. These polymers have potential applications in optical devices due to their highly efficient luminescence, although their practical application is somewhat limited by their polymeric nature (Raphael, Reddy, Vasudevan, & Cowley, 2012).

Marine Drug Synthesis This compound is used as a key intermediate in the synthesis of marine drugs, especially in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li, Wang, Wang, Luo, & Wu, 2013).

Chemical Transformations for Drug Synthesis The compound has been used in various chemical transformations crucial for drug synthesis. Its versatility in reactions with maleic anhydride and its potential in electrophilic and nucleophilic reactions demonstrate its importance in medicinal chemistry (Moskalenko & Boev, 2014).

Hydroformylation Processes It is involved in hydroformylation processes to produce intermediates essential for the synthesis of homochiral amino acid derivatives. These derivatives are of significant value in various synthetic applications (Kollár & Sándor, 1993).

Luminescent Material Development The compound has been used in the synthesis of zinc(II) and cadmium(II) complexes with modified 8-hydroxyquinoline ligands. These complexes exhibit strong yellow-orange luminescence and hold promise as luminescent materials (Tan, Xiaoyang, Zhan, Xiong, Lv, Pan, & Huo, 2018).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as causing skin irritation (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound is labeled with the GHS07 pictogram, and the signal word for this compound is "Warning" .

Eigenschaften

IUPAC Name |

tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-6-13(7-2)10-16-9-8-14(13)11(15)17-12(3,4)5/h1,7H,2,8-10H2,3-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPAXXQVACHSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1(C=C)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone](/img/structure/B2476748.png)

![N-[(1S,2S,3R)-3-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2476750.png)

![2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride](/img/structure/B2476756.png)

![N-(2-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476762.png)

![N-(2-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2476764.png)

![4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2476765.png)